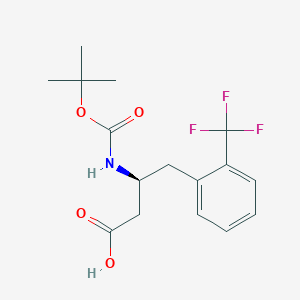
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a trifluoromethyl-substituted aromatic ring, and a butanoic acid moiety. Its structure allows for diverse chemical reactivity and biological activity, making it valuable in various scientific fields.
Mechanism of Action
Target of Action
The primary target of Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA.
Mode of Action
Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid interacts with its target by blocking the function of LeuRS . This interaction disrupts the protein synthesis process, leading to the inhibition of microbial growth .
Biochemical Pathways
The compound affects the protein synthesis pathway . By blocking LeuRS, it prevents the attachment of leucine to its corresponding tRNA, disrupting the translation process and ultimately inhibiting protein synthesis .
Result of Action
The result of the compound’s action is the inhibition of microbial growth . By disrupting protein synthesis, it prevents the microorganism from producing essential proteins, leading to growth inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step prevents unwanted side reactions during subsequent steps.
Formation of the Butanoic Acid Moiety: The protected amino acid is then subjected to conditions that introduce the butanoic acid group, often through esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.
Purification Techniques: Using advanced purification techniques like crystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Hydrochloric acid (HCl) for deprotection, various nucleophiles for substitution.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Deprotected amines, substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural complexity and functional groups.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting specific enzymes or receptors. Its trifluoromethyl group enhances metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid: Similar structure but without the tert-butoxycarbonyl group.
(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar but without the trifluoromethyl group.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the combination of its Boc-protected amino group and the trifluoromethyl-substituted aromatic ring. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFIZXCXGBMPB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949781 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-74-2 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


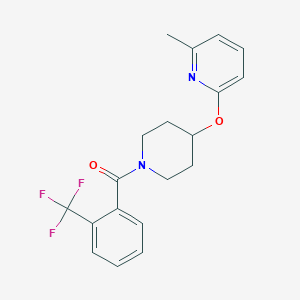
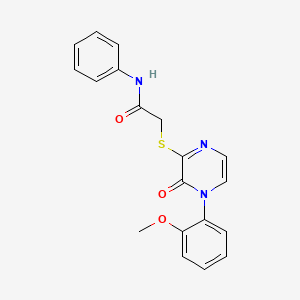
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)
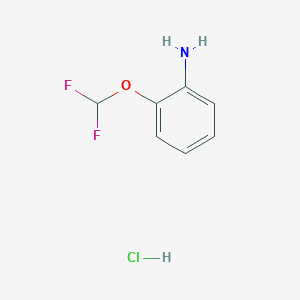
![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
![1-Methyl-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}phthalazine](/img/structure/B2774229.png)
![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)
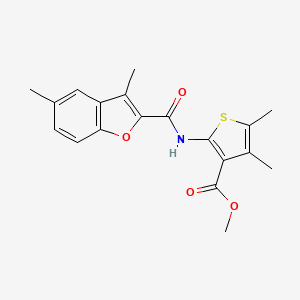
![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
methanone](/img/structure/B2774234.png)

